molecular formula C21H23NO4 B3009655 (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 900280-05-9

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B3009655
CAS RN: 900280-05-9
M. Wt: 353.418
InChI Key: BCANTTZSWSQVNF-ODLFYWEKSA-N
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Description

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Anticholinesterases

Research involving compounds with structural similarities to the specified molecule has shown potential applications in the development of novel anticholinesterase agents. These compounds have been assessed for their action against human enzymes, demonstrating potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibitors are crucial for treating diseases like Alzheimer's, showcasing the therapeutic potential of these molecules in neurodegenerative disorders (Luo et al., 2005).

Biomass-Derived Furanic Compounds Reduction

Another area of application involves the catalytic reduction of biomass-derived furanic compounds, like furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals. The compound , sharing structural features with furanic substances, may play a role in the development of efficient processes for converting renewable biomass into chemicals and fuels. This research underscores the importance of such molecules in advancing green chemistry and sustainable technologies (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Pyran Derivatives

The reactivity of benzofuran derivatives, including those structurally related to the specified molecule, with various reactants for the synthesis of pyran derivatives, indicates the compound's potential utility in organic synthesis. These reactions contribute to the field of heterocyclic chemistry, providing valuable insights into the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Mérour & Cossais, 1991).

Catalytic Conversion to Value-Added Derivatives

Compounds similar to "(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one" have been explored for their role in the catalytic conversion of HMF into a variety of value-added derivatives. This research highlights the versatility of furanic compounds in chemical transformations, contributing to the development of sustainable pathways for the production of chemicals and fuels from renewable resources (Kong et al., 2018).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13-5-3-4-10-22(13)12-17-18(23)9-8-16-20(24)19(26-21(16)17)11-15-7-6-14(2)25-15/h6-9,11,13,23H,3-5,10,12H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCANTTZSWSQVNF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(O4)C)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

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